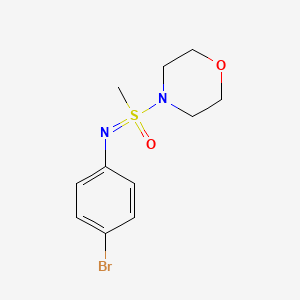
(4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane is a synthetic organic compound that features a bromophenyl group, an imino group, a morpholine ring, and a lambda6-sulfane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the imino group: This can be achieved by reacting 4-bromoaniline with formaldehyde under acidic conditions to form the imine.
Introduction of the morpholine ring: The imine can then be reacted with morpholine in the presence of a suitable catalyst to form the morpholin-4-yl group.
Incorporation of the lambda6-sulfane group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be explored for its potential as a pharmacophore in drug design. The presence of the bromophenyl group and the morpholine ring can impart biological activity.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group could facilitate binding to hydrophobic pockets, while the morpholine ring might enhance solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane: Similar structure but with a chlorine atom instead of bromine.
(4-Fluorophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane: Similar structure but with a fluorine atom instead of bromine.
(4-Methylphenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane: Similar structure but with a methyl group instead of bromine.
Uniqueness
The uniqueness of (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets.
Propiedades
Número CAS |
115204-35-8 |
|---|---|
Fórmula molecular |
C11H15BrN2O2S |
Peso molecular |
319.22 g/mol |
Nombre IUPAC |
(4-bromophenyl)imino-methyl-morpholin-4-yl-oxo-λ6-sulfane |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,14-6-8-16-9-7-14)13-11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 |
Clave InChI |
CLZMKUNBZUZRFT-UHFFFAOYSA-N |
SMILES canónico |
CS(=NC1=CC=C(C=C1)Br)(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



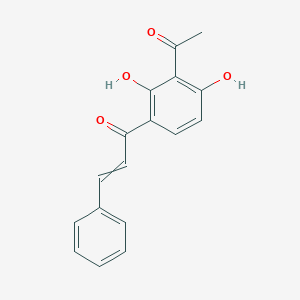

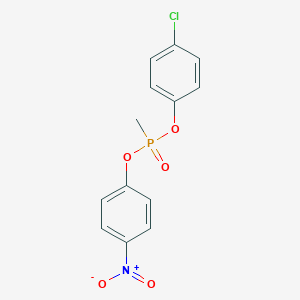

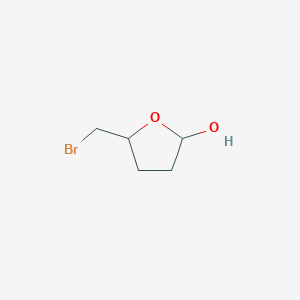
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
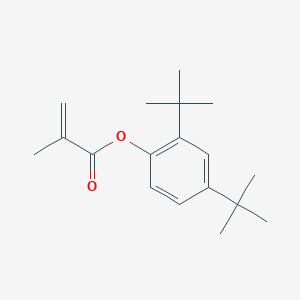
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
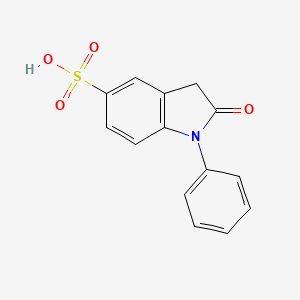

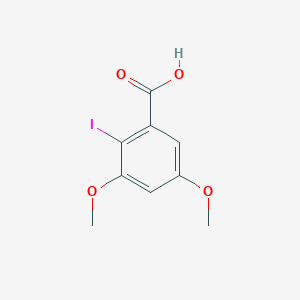
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)

